molecular formula C6H3ClN4O2 B572117 5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine CAS No. 1363380-51-1

5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine

Cat. No.: B572117
CAS No.: 1363380-51-1
M. Wt: 198.566
InChI Key: VYEUPRYCLWAOMU-UHFFFAOYSA-N
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Description

5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyrimidine ring. This compound is notable for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceutical agents.

Biochemical Analysis

Biochemical Properties

It is known to be used in the preparation of a tyrosine kinase inhibitor , suggesting that it may interact with enzymes and proteins involved in tyrosine kinase pathways

Cellular Effects

Given its use in the preparation of a tyrosine kinase inhibitor , it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is used in the preparation of a tyrosine kinase inhibitor , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine typically involves the cyclocondensation of β-enaminones with NH-5-aminopyrazoles, followed by regioselective electrophilic substitution with electrophilic reagents . This methodology is characterized by short reaction times, high yields, and operational simplicity.

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted processes to enhance reaction efficiency and yield . The process involves the use of pyrrolidine or morpholine as intermediates, followed by reduction and acylation reactions .

Types of Reactions:

Common Reagents and Conditions:

    Substitution: Pyrrolidine or morpholine in the presence of a base.

    Reduction: Catalytic hydrogenation or chemical reduction using agents like tin(II) chloride.

    Acylation: Phenyl chloroformate in the presence of a base.

Major Products:

    Substitution Products: Derivatives with different substituents on the pyrazole ring.

    Reduction Products: Amino derivatives.

    Acylation Products: Phenyl carbamates.

Properties

IUPAC Name

5-chloro-3-nitropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4O2/c7-5-1-2-10-6(9-5)4(3-8-10)11(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEUPRYCLWAOMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)[N+](=O)[O-])N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363380-51-1
Record name 5-Chloro-3-nitropyrazolo(1,5-a)pyrimidine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-chloro-3-nitro-pyrazolo[1,5-a]pyrimidine
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Record name 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine
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